molecular formula C13H14N2OS B1483453 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2098041-92-8

1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1483453
CAS No.: 2098041-92-8
M. Wt: 246.33 g/mol
InChI Key: YCUNYJJCHDUDBJ-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C13H14N2OS and its molecular weight is 246.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

For example, Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and characterized them through various analytical methods. These derivatives were then reacted with chitosan to form Schiff bases, which were explored for their antimicrobial activity against a range of bacteria and fungi, showing the dependency of antimicrobial activity on the type of Schiff base moiety (Hamed et al., 2020). Similarly, other studies focused on the synthesis and structure determination of compounds derived from pyrazole-carbaldehyde compounds, revealing insights into their molecular structure and potential applications (Kariuki et al., 2022; Abdel-Wahab et al., 2012).

Antimicrobial and Antioxidant Applications

A significant aspect of the research on these compounds revolves around their antimicrobial and antioxidant properties. Various derivatives of 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde have been synthesized and evaluated for their biological activities. Studies have found that these compounds exhibit promising antimicrobial activity against a variety of bacterial and fungal strains, as well as notable antioxidant properties.

For instance, Ashok et al. (2016) synthesized a new series of compounds from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and reported their antibacterial and antifungal activities. The compounds were synthesized using NaOH and H2O2 by modified Algar–Flynn–Oyamada reaction and demonstrated good yields. The antimicrobial activities of these compounds were screened, highlighting their potential as antimicrobial agents (Ashok et al., 2016).

Antitumor and Antidepressant Activity

Researchers are also exploring the potential antitumor and antidepressant activities of these compounds. By synthesizing various derivatives and conducting in vitro and in silico studies, significant insights into their therapeutic potential are being uncovered.

El-Zahar et al. (2011) synthesized a new series of benzofuran-2-yl pyrazole pyrimidine derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde and investigated their antitumor activity. The study involved various cyclocondensation reactions and presented some compounds with promising cytotoxic activity against specific cell lines, comparing their efficacy with that of known drugs like 5-fluorouracil (El-Zahar et al., 2011).

Properties

IUPAC Name

2-cyclopentyl-5-thiophen-3-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c16-8-12-7-13(10-5-6-17-9-10)14-15(12)11-3-1-2-4-11/h5-9,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUNYJJCHDUDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
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